![molecular formula C24H28N2O B14368545 4,4'-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) CAS No. 90468-42-1](/img/structure/B14368545.png)
4,4'-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two N-methylaniline groups connected by a methylene bridge to a central phenyl ring substituted with an ethoxy and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) typically involves the condensation of 4-ethoxy-3-methylbenzaldehyde with N-methylaniline in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. Commonly used acid catalysts include hydrochloric acid or sulfuric acid, and the reduction step can be carried out using sodium borohydride or hydrogen gas over a palladium catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
4,4’-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
4,4’-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.
作用機序
The mechanism of action of 4,4’-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acid residues in proteins, potentially modulating their activity. Additionally, the presence of electron-donating groups (ethoxy and methyl) can influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
4,4’-Methylene-bis(N-methylaniline): Similar structure but lacks the ethoxy and methyl substituents.
4,4’-Diamino-3,3’-dimethyldiphenylmethane: Contains amino groups instead of N-methylaniline groups.
4,4’-Methylene-di(o-toluidine): Similar structure with different substituents on the aromatic rings.
Uniqueness
4,4’-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) is unique due to the presence of both ethoxy and methyl groups on the central phenyl ring, which can significantly influence its chemical reactivity and physical properties. These substituents can enhance the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
90468-42-1 |
|---|---|
分子式 |
C24H28N2O |
分子量 |
360.5 g/mol |
IUPAC名 |
4-[(4-ethoxy-3-methylphenyl)-[4-(methylamino)phenyl]methyl]-N-methylaniline |
InChI |
InChI=1S/C24H28N2O/c1-5-27-23-15-10-20(16-17(23)2)24(18-6-11-21(25-3)12-7-18)19-8-13-22(26-4)14-9-19/h6-16,24-26H,5H2,1-4H3 |
InChIキー |
DFGLERNRVNCEKF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C(C2=CC=C(C=C2)NC)C3=CC=C(C=C3)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



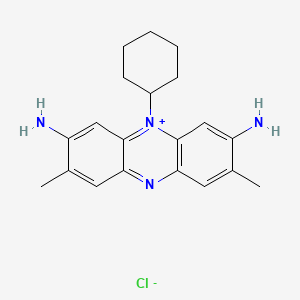
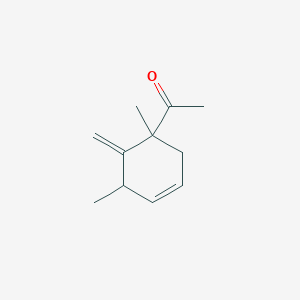

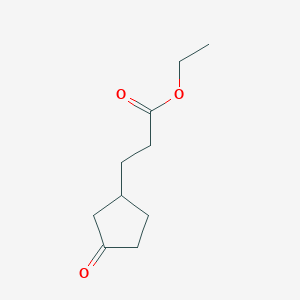


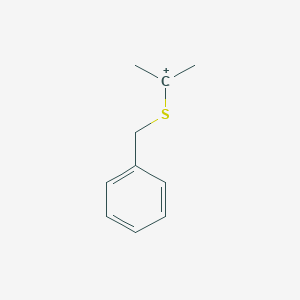
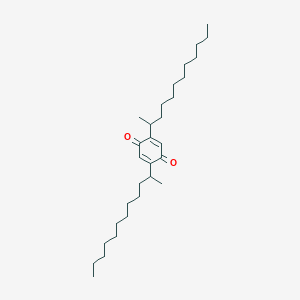
![Undecanoicacid, 11-[(2-iodoacetyl)amino]-](/img/structure/B14368530.png)

![5-[2-(4-Chlorophenyl)acetamido]pentanoic acid](/img/structure/B14368538.png)
![N-(4-Cyanophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14368543.png)
![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)
